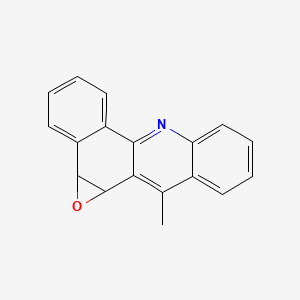

7-Methylbenz(c)acridine-5,6-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76527-87-2 |

|---|---|

Molecular Formula |

C18H13NO |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

19-methyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |

InChI |

InChI=1S/C18H13NO/c1-10-11-6-4-5-9-14(11)19-16-12-7-2-3-8-13(12)17-18(20-17)15(10)16/h2-9,17-18H,1H3 |

InChI Key |

ZVHRDGGIUBFCTJ-UHFFFAOYSA-N |

SMILES |

CC1=C2C3C(O3)C4=CC=CC=C4C2=NC5=CC=CC=C15 |

Canonical SMILES |

CC1=C2C3C(O3)C4=CC=CC=C4C2=NC5=CC=CC=C15 |

Synonyms |

7-methylbenz(c)acridine-5,6-oxide 7-methylbenz(c)acridine-5,6-oxide, (1aS)-isomer 7MBAC-5,6-oxide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Methylbenz C Acridine 5,6 Oxide

Direct Oxidation Routes for K-Region Arene Oxide Synthesis

The formation of 7-Methylbenz(c)acridine-5,6-oxide, an arene oxide at the "K-region" of the parent molecule, can be achieved through direct oxidation of 7-Methylbenz(c)acridine (B1210542). The K-region (the 5,6-double bond in this case) is electronically rich and particularly susceptible to epoxidation.

Metabolic studies using rat liver and lung microsomal preparations have shown that 7-Methylbenz(c)acridine is converted into several metabolites, with this compound being identified as a major product. nih.gov This biochemical oxidation is catalyzed by cytochrome P450 monooxygenases. These enzyme systems are the primary route of oxidation for polycyclic aromatic hydrocarbons in biological systems.

In a laboratory setting, direct oxidation to form K-region epoxides is typically accomplished using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). While the direct oxidation of 7-Methylbenz(c)acridine with m-CPBA is not explicitly detailed in the provided sources, this method is a standard and effective route for the synthesis of K-region arene oxides from their parent polycyclic aromatic hydrocarbons. The reaction involves the electrophilic addition of an oxygen atom from the peroxy acid across the electron-rich K-region double bond.

Precursor Compounds and Synthesis Pathways of 7-Methylbenz(c)acridine

The direct precursor to the title oxide is 7-Methylbenz(c)acridine. uni.lu The synthesis of the benz(c)acridine scaffold and its derivatives can be accomplished through various multi-component condensation reactions. One efficient, modern approach involves a one-pot, three-component cyclocondensation. researchgate.net

This method utilizes aromatic aldehydes, 1-naphthylamine, and dimedone, catalyzed by a solid acid catalyst like sulfonic acid-functionalized SBA-15, to produce tetrahydrobenzo[c]acridine derivatives. researchgate.net To obtain the fully aromatic 7-Methylbenz(c)acridine, the initial product would require subsequent dehydrogenation and introduction of the methyl group at the 7-position, if not incorporated via the initial aldehyde.

A more classical, though less detailed in the search results, approach to forming the benz[c]acridine (B1195844) skeleton involves the reaction of N-phenyl-β-naphthylamine with a suitable carboxylic acid or its derivative, followed by cyclization. The synthesis of various oxidized and substituted benzacridines, including those related to 7-Methylbenz(c)acridine, has been reported, indicating established, albeit complex, synthetic routes. nih.gov

Table 1: Synthesis Pathways for Benz(c)acridine Derivatives

| Reaction Type | Components | Catalyst | Product Type |

|---|---|---|---|

| Three-Component Condensation | Aromatic Aldehyde, 1-Naphthylamine, Dimedone | Sulfonic acid functionalized SBA-15 | Tetrahydrobenzo[c]acridine derivatives |

Derivatization and Chemical Modification of this compound

Once formed, this compound can undergo further chemical modifications. Metabolic processes demonstrate that the molecule can be oxidized at other positions. For instance, 7-hydroxymethylbenz[c]acridine-5,6-oxide has been identified as a metabolite, indicating that the methyl group can be hydroxylated even in the presence of the epoxide ring. nih.gov

Furthermore, the epoxide ring itself is a site for derivatization. The solvolysis of related bay-region diol epoxides of 7-methylbenz[c]acridine results in the formation of corresponding tetrols. nih.gov This indicates that the 5,6-oxide would similarly react with nucleophiles like water or alcohols to open the epoxide ring, yielding 5,6-dihydro-5,6-dihydroxy-7-methylbenz(c)acridine or its alkoxy-hydroxy derivatives. For example, photo-oxidation of the parent 7-methylbenz[c]acridine in methanol (B129727) leads to the formation of trans-6-hydroxy-5-methoxy and trans-5-hydroxy-6-methoxy derivatives, suggesting that similar products could arise from the acid-catalyzed methanolysis of the pre-formed 5,6-oxide. rsc.org

Reactivity and Transformation Mechanisms of the Epoxide Moiety

The epoxide moiety in this compound is the primary site of its chemical reactivity. ontosight.ai This three-membered ring is strained and susceptible to attack by nucleophiles. The reactivity is a critical aspect of its biological activity.

Hydrolysis: In aqueous media, the epoxide ring can undergo hydrolysis to form a trans-5,6-dihydrodiol. This reaction can be acid-catalyzed. Studies on the closely related bay-region diol epoxides of 7-methylbenz[c]acridine show that hydrolysis is a major transformation pathway, leading to the formation of tetrols. nih.gov For the K-region 5,6-oxide, the analogous product would be 5,6-dihydro-5,6-dihydroxy-7-methylbenz(c)acridine. The syn diastereomer of the diol epoxide has also been observed to rearrange to a keto diol. nih.gov

Reaction with Biological Nucleophiles: The electrophilic nature of the epoxide ring allows it to react with nucleophilic sites in biological macromolecules. ontosight.ai It has been shown to react with RNA, forming covalent adducts. nih.gov The reaction involves the nucleophilic attack by sites on RNA bases, such as guanosine, leading to the opening of the epoxide ring and the formation of a stable covalent bond. nih.govrsc.org Similar reactions occur with DNA, where the diol epoxides of 7-methylbenz[c]acridine bind covalently to the DNA, a process that is significantly enhanced in the presence of DNA itself. nih.gov The extent of covalent binding for these diol epoxides was found to be 12-30%, which is 2-3 times greater than for the diol epoxides of benzo[a]pyrene (B130552) under similar conditions. nih.gov

Table 2: Reactivity of the Epoxide Moiety

| Reactant | Transformation Type | Product(s) |

|---|---|---|

| Water (Hydrolysis) | Ring Opening | trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz(c)acridine |

| Alcohols (Solvolysis) | Ring Opening | trans-5-alkoxy-6-hydroxy or trans-6-alkoxy-5-hydroxy derivatives |

| DNA/RNA | Nucleophilic Addition | Covalent adducts with nucleic acid bases (e.g., guanosine) |

Metabolism and Bioactivation Pathways of 7 Methylbenz C Acridine and Its Epoxide Metabolites

Enzymatic Formation of 7-Methylbenz(c)acridine-5,6-oxide from 7-Methylbenz(c)acridine (B1210542) in Microsomal Systems

The initial step in the metabolic activation of 7-MBAC involves its oxidation, a reaction catalyzed by microsomal enzyme systems. Studies using rat liver and lung microsomal preparations have demonstrated the formation of this compound. nih.govoup.com This epoxide is formed at the K-region of the molecule, a common site of initial oxidation for many polycyclic aromatic hydrocarbons. In liver microsomes, this compound is considered one of the major metabolic products, alongside other compounds like 7-hydroxymethylbenz[c]acridine and trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine. nih.govoup.comoup.com

Role of Cytochrome P450 Enzymes in Metabolism

The enzymatic conversion of 7-MBAC to its epoxide and other metabolites is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial in the metabolic activation of a wide range of xenobiotics. The metabolism of 7-MBAC has been shown to be catalyzed by the same or similar sets of enzymes that metabolize benzo[a]pyrene (B130552), a well-studied polycyclic aromatic hydrocarbon. oup.com

Regioselectivity of Epoxide Formation

The formation of epoxides from 7-MBAC is a regioselective process, meaning that oxidation occurs at specific positions on the molecule. The primary site of epoxidation is the 5,6-double bond, leading to the formation of this compound. nih.govoup.com However, other positions on the aromatic ring system can also be oxidized, leading to a variety of other metabolites.

Epoxide Hydrolase Activity on this compound Enantiomers

Once formed, the this compound enantiomers are substrates for microsomal epoxide hydrolase. This enzyme catalyzes the hydration of the epoxide to form a trans-dihydrodiol. Studies have shown that microsomal epoxide hydrolase, regardless of whether it is from rat or human sources, exhibits enantioselectivity. The (5S,6R)-oxide enantiomer is the preferred substrate for this enzyme. nih.gov

Furthermore, the hydration process itself is regioselective. In the case of the (5R,6S)-oxide, human microsomal epoxide hydrolase and human liver microsomal preparations catalyze the attack of water predominantly at the C5 position (approximately 96%). The (5S,6R)-oxide is hydrated with less selectivity, with water attacking the C5 position in about 60% of the reactions. nih.gov

Formation of Dihydrodiols and Diol Epoxides as Downstream Metabolites

The action of epoxide hydrolase on this compound leads to the formation of trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine. nih.gov This dihydrodiol is a major metabolite observed in various metabolic systems. nih.gov

Beyond the initial K-region epoxide, the metabolism of 7-MBAC can also proceed through the formation of other dihydrodiols at different positions, such as the trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine, trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine, and trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine. nih.govoup.com A particularly important downstream metabolite is the trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD). nih.gov This "bay-region" dihydrodiol can be further metabolized to form highly reactive diol epoxides, such as anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine, which are considered ultimate carcinogens. nih.gov The hydrolysis of these bay-region diol epoxides results in the formation of corresponding tetrols. nih.govosti.gov

Comparative Metabolic Profiles Across Different Biological Preparations

The binding of 7-MBAC metabolites to DNA also shows tissue-specific differences. In vivo studies in mice have shown that the binding of 7-MBAC to liver DNA is greater than to lung DNA. nih.gov

Table of Metabolites of 7-Methylbenz(c)acridine

| Metabolite | Position of Modification |

|---|---|

| This compound | 5,6-epoxide |

| 7-hydroxymethylbenz[c]acridine | 7-methyl group |

| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine | 1,2-positions |

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | 3,4-positions |

| trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine | 5,6-positions |

| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | 8,9-positions |

| trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine | 10,11-positions |

| 7-hydroxymethylbenz[c]acridine-5,6-oxide | 5,6-epoxide and 7-methyl group |

Table of Compound Names

| Compound Name |

|---|

| 7-Methylbenz(c)acridine |

| This compound |

| 7-hydroxymethylbenz[c]acridine |

| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine |

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine |

| trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz[c]acridine |

| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine |

| trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz[c]acridine |

| 7-hydroxymethylbenz[c]acridine-5,6-oxide |

| anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine |

Mechanistic Genotoxicity Studies of this compound and Related Derivatives

The following report details the mechanistic genotoxicity of this compound and its related derivatives, focusing on findings from a range of in vitro and cellular assays. The genotoxic potential of these compounds is explored through their mutagenic activity in bacterial and mammalian systems, their capacity to induce DNA damage, and their effects on chromosomal integrity.

Structure Activity Relationship Sar Investigations for Reactivity and Mechanistic Activity

Influence of Epoxide Ring Position on Reactivity and Molecular Interactions

The position of the epoxide ring in a polycyclic aromatic system is a primary determinant of its chemical reactivity and subsequent biological effects. In 7-Methylbenz(c)acridine-5,6-oxide, the oxirane ring is located at the 5,6-positions, which constitutes the "K-region" of the molecule. nih.govresearchgate.net The K-region is an electron-rich, isolated double bond in the aromatic system, which is susceptible to metabolic epoxidation. researchgate.net

The reactivity of this K-region epoxide is critical to its biological fate. ontosight.ai The epoxide group is highly strained and can undergo ring-opening reactions, particularly under acidic conditions or through enzymatic action, by reacting with nucleophilic sites on cellular macromolecules like DNA. ontosight.ai However, the formation of a carbocation intermediate upon ring-opening is a key step. Theoretical studies on related aza-PAHs show that the stability of this carbocation and the regioselectivity of the epoxide ring-opening are significantly influenced by the molecular structure. rsc.org For K-region epoxides, the resulting carbocations are generally less stable compared to those derived from bay-region epoxides. nih.gov This lower stability often translates to lower reactivity towards DNA and reduced mutagenic potential. Studies on the parent compound, benz[c]acridine (B1195844), showed that the K-region 5,6-oxide was only weakly active or inactive in tumorigenicity assays in newborn mice, further suggesting that epoxidation at this position is not the primary pathway leading to high carcinogenic activity. nih.gov

Effects of Methyl Substitution (e.g., at position 7) on Metabolic Activation and Adduct Formation

The presence and position of a methyl group on the aromatic frame of an aza-PAH can profoundly influence its metabolic fate. The 7-methyl group in 7-methylbenz[c]acridine directs the metabolic machinery, leading to a specific profile of metabolites. While this compound is a major metabolite, other products are formed that are considered more critical to the parent compound's carcinogenicity. oup.comnih.gov

Metabolic studies using rat liver and lung microsomes have identified several key metabolites of 7-MBAC. oup.comnih.govnih.gov The distribution of these metabolites highlights the diverse pathways activated by the presence of the 7-methyl group.

| Metabolite | Relative Formation | Implication |

| This compound | Major product | K-region oxidation product. oup.comnih.gov |

| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine | Major product | Non-K-region dihydrodiol. nih.gov |

| 7-Hydroxymethylbenz[c]acridine | Major product | Oxidation of the methyl group. oup.comnih.gov |

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine | Minor product (2.2-3.4%) | Precursor to the highly mutagenic bay-region diol epoxide. nih.gov |

| trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz[c]acridine | Minor product | Bay-region dihydrodiol. nih.gov |

This table provides an interactive summary of the major and minor metabolites identified from 7-methylbenz[c]acridine, indicating the different metabolic pathways.

The data strongly implies that while K-region epoxidation to form the 5,6-oxide occurs, a more significant pathway for carcinogenesis involves the formation of a bay-region diol epoxide. nih.gov The trans-3,4-dihydrodiol is a proximate carcinogen that is further metabolized to a highly reactive 1,2-epoxide in the bay region. nih.govnih.gov Studies on the DNA binding of 7-MBAC metabolites found that the resulting adducts were consistent with the reaction of a bay-region diol epoxide, not the K-region 5,6-oxide. nih.gov Specifically, analysis of DNA adducts revealed a structure similar to 7-methyl-1,2,3,4-tetrahydrobenz[c]acridine, pointing to the involvement of the 1,2,3,4-ring. nih.gov Furthermore, studies with the related K-region epoxide of 7-methylbenz(a)anthracene showed that the RNA adducts it formed were not identical to the major adducts found in cells treated with the parent hydrocarbon, suggesting the K-region epoxide is not the primary reactive species in vivo. nih.gov

Role of the Nitrogen Heteroatom in Modulating Reactivity and DNA Binding

The nitrogen atom within the acridine (B1665455) structure is a key modulator of the molecule's electronic properties and, consequently, its biological reactivity. acs.org Its presence alters the electron distribution across the polycyclic system, influencing the reactivity of different regions towards metabolic enzymes and the stability of reactive intermediates.

Theoretical studies have demonstrated that the nitrogen heteroatom can change the regioselectivity of epoxide ring-opening. rsc.org The basicity of the nitrogen allows for N-protonation, which can significantly alter the electronic landscape of the molecule. This protonation can influence the mode of epoxide ring opening, in some cases favoring the formation of non-bay-region carbocations over bay-region ones. rsc.org The resulting dicationic species (protonated at both the nitrogen and the epoxide oxygen) exhibit unique charge delocalization, which dictates their reactivity with nucleophiles like DNA. rsc.org The N-oxide moiety itself introduces a highly polar N⁺-O⁻ bond, which can form strong hydrogen bonds and increase water solubility, affecting the molecule's interaction with enzymes and transport within biological systems. nih.gov

Comparative Analysis with Other K-Region and Bay-Region Epoxides of Aza-Polycyclic Aromatic Hydrocarbons

The "bay-region theory" is central to understanding the carcinogenicity of many PAHs and aza-PAHs. This theory posits that diol epoxides formed in the sterically hindered "bay" of a molecule are the ultimate carcinogens. A comparison of this compound (a K-region epoxide) with the bay-region diol epoxides derived from the same parent molecule provides a clear illustration of this principle.

Studies have consistently shown that bay-region reactivity is a better indicator of carcinogenic potency than K-region reactivity. nih.gov For benz[c]acridine, the bay-region 3,4-diol-1,2-epoxide is exceptionally tumorigenic, whereas the K-region 5,6-oxide is largely inactive. nih.gov The precursor to the bay-region epoxide, the 3,4-dihydrodiol, is also significantly more tumorigenic than the parent compound, benz[c]acridine. nih.gov This highlights the metabolic pathway leading to bay-region diol epoxides as the critical route for carcinogenic activation.

| Compound/Metabolite | Region of Epoxidation | Tumorigenic Activity in Newborn Mice |

| Benz[c]acridine (B[c]ACR) | Parent Compound | Weak |

| B[c]ACR 5,6-oxide | K-Region | Weakly active or inactive |

| B[c]ACR 3,4-dihydrodiol | Precursor to Bay-Region Diol Epoxide | High |

| B[c]ACR 3,4-diol-1,2-epoxide-2 | Bay-Region | Exceptionally high |

This interactive table compares the tumorigenicity of the K-region oxide of benz[c]acridine with its bay-region diol epoxide and related metabolites, based on data from tumorigenicity assays. nih.gov

The hydrolysis rates of the bay-region diol epoxides of 7-MBAC are lower than those of the highly carcinogenic diol epoxides of benzo[a]pyrene (B130552). nih.gov However, their extent of covalent binding to DNA is two to three times greater, indicating a high efficiency in forming DNA adducts once the bay-region diol epoxide is formed. nih.gov

Stereochemical Factors in Mechanistic Activity

Stereochemistry plays a definitive role in the biological activity of PAH and aza-PAH metabolites. The spatial arrangement of hydroxyl and epoxide groups in diol epoxides determines their ability to interact with and damage DNA.

For the bay-region diol epoxides of 7-methylbenz[c]acridine, different stereoisomers exhibit markedly different biological activities. Mutagenicity studies show that the anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz[c]acridine is a potent mutagen, while the corresponding syn-isomer is less active. nih.gov This is consistent with findings for other PAHs, where the anti-diol epoxide, in which the epoxide oxygen is on the opposite face of the ring system from the benzylic hydroxyl group, is often the most carcinogenic isomer.

Similarly, in tumorigenicity assays with the two diastereomeric bay-region 3,4-diol-1,2-epoxides of benz[c]acridine, the isomer where the epoxide oxygen is trans to the benzylic hydroxyl group (isomer 2) was found to be significantly more tumorigenic than the isomer where it is cis (isomer 1). nih.gov These stereochemical nuances are critical, as they dictate the conformation of the molecule and its ability to fit within the DNA helix, intercalate, and form covalent adducts with specific nucleotide bases, ultimately leading to mutations.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 7-Methylbenz(c)acridine-5,6-oxide. Studies on related aza-polycyclic aromatic hydrocarbons (aza-PAHs) show that the introduction of a nitrogen atom into the aromatic system significantly influences the electron distribution and, consequently, the chemical reactivity of the molecule. The epoxide ring at the 5,6-position is a critical feature, creating a site of high electron density and strain, making it susceptible to nucleophilic attack.

Theoretical studies on similar compounds, like 7,9-Dimethylbenz(c)acridine-5,6-oxide, indicate that the epoxide group is a key determinant of its biological activity. researchgate.net The electronic properties of the aromatic rings and the presence of the methyl group at the 7-position further modulate the reactivity of the epoxide.

Modeling of Carbocation Formation and Stability Post-Epoxide Ring Opening

The carcinogenic activity of many PAHs is linked to the formation of reactive carbocation intermediates. Computational modeling, particularly using DFT, has been applied to study the opening of the epoxide ring in aza-PAH oxides. neuropharmac.com These studies demonstrate that upon protonation of the epoxide oxygen, the ring can open to form a carbocation. The stability of this carbocation is a crucial factor in its potential to react with cellular macromolecules like DNA.

For aza-PAHs, the position of the nitrogen atom can influence the regioselectivity of the epoxide ring opening, in some cases favoring the formation of non-bay-region carbocations. neuropharmac.com The stability of the resulting carbocations is assessed by calculating their relative energies in both the gas phase and in a solvent environment to mimic physiological conditions. neuropharmac.com The conformation of the saturated angular benzo-ring is also a significant factor in determining the stability of bay-region epoxides. nih.gov

Prediction of DNA Adduct Formation Pathways and Structures

Computational models are used to predict the pathways and structures of DNA adducts formed from the reactive carbocations of this compound. Theoretical studies have investigated the reaction of carbocations derived from aza-PAH epoxides with nucleophilic sites on DNA bases, such as the exocyclic amino group of guanine (B1146940). neuropharmac.com These calculations help in determining the preferred binding sites and the stereochemistry of the resulting adducts.

Experimental studies on the related compound, 7-methylbenz[a]anthracene, have shown the formation of DNA adducts with deoxyguanosine and deoxyadenosine (B7792050) derived from its bay-region diol-epoxides. nih.gov These findings provide a valuable reference for predicting the types of adducts that could be formed by this compound. The formation of such DNA adducts is considered a critical step in the initiation of carcinogenesis. scispace.comnih.govnih.gov

Conformational Analysis and Molecular Docking Studies with DNA and Enzymes

Conformational analysis and molecular docking are powerful computational tools used to visualize and predict the interactions between small molecules like this compound and biological macromolecules. Molecular docking simulations can predict the binding orientation and affinity of the compound and its metabolites within the active sites of metabolic enzymes, such as cytochrome P450s, or within the grooves of DNA. neuropharmac.comnih.govnih.govmdpi.comreadersinsight.net

Studies on similar acridine (B1665455) derivatives have used molecular docking to understand their interaction with DNA and topoisomerase enzymes, revealing that these molecules can intercalate into the DNA double helix. nih.gov For PAHs, docking studies have been employed to investigate their binding to enzymes involved in their metabolic activation and detoxification, such as glutathione (B108866) S-transferases. neuropharmac.com These computational approaches provide insights into the specific molecular interactions that govern the biological activity of these compounds.

Below is an interactive data table summarizing molecular docking findings for related compounds:

| Compound/Metabolite | Target | Docking Score (kcal/mol) | Key Interacting Residues |

| (-)-anti-DPBDE | GSTP1 | -8.83 | ARG13, GLN64, TYR49, GLN51, PRO53, LEU52 |

| (-)-anti-DPBDE | GSTM1 | -8.74 | LYS43, LEU44, ILE35, PHE34, LYS33, ASP40 |

| (-)-anti-BPDE | GSTP1 | -5.90 | Not Specified |

| Indeno[1,2,3-cd]pyrene | Catechol 2,3-dioxygenase | -7.8 | Phe218, Arg150, Gly270, His199 |

This table is based on data from similar polycyclic aromatic hydrocarbons and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Prediction (e.g., Genotoxicity Alerts)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. For PAHs and aza-PAHs, QSAR models have been developed to predict their carcinogenic and genotoxic potential. nih.govnih.goveuropa.eunih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the activity of a compound.

QSAR models can serve as a screening tool to identify potentially hazardous compounds and to prioritize them for further experimental testing. nih.govresearchgate.net For aza-PAHs, QSAR studies can help in understanding the structural features that contribute to their genotoxicity, such as the position of the nitrogen atom and the presence of specific functional groups. europa.eu The development of robust QSAR models is an active area of research aimed at reducing the reliance on animal testing for chemical risk assessment. nih.gov

Analytical Methodologies for Mechanistic Elucidation

Chromatographic Techniques for Metabolite and Adduct Separation (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of 7-Methylbenz(c)acridine (B1210542) metabolites and their DNA adducts from complex biological matrices. Both reversed-phase and normal-phase HPLC methods have been successfully employed to resolve a variety of metabolic products.

In studies involving the metabolism of 7-methylbenz[c]acridine, reversed-phase HPLC has been utilized to separate a range of metabolites, including dihydrodiols, phenols, and the 7-methylbenz[c]acridine-5,6-oxide itself. For instance, metabolite profiles from rat liver microsomes have shown that 7-hydroxymethylbenz[c]acridine, trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz[c]acridine, and 7-methylbenz[c]acridine-5,6-oxide are major products that can be effectively separated using this technique nih.gov. The separation is typically achieved using a gradient elution system with a mobile phase consisting of methanol (B129727) and water on a C18 column.

Normal-phase HPLC has also been instrumental, particularly in the separation of stereoisomers of metabolites. This has been crucial in determining the stereochemical composition of dihydrodiol metabolites and the enantiomers of 7-methylbenz[c]acridine-5,6-oxide formed in microsomal incubations nih.gov. Furthermore, co-chromatography with synthetic standards on both reversed- and normal-phase HPLC has been used to confirm the identity of specific metabolites, such as trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine nih.gov. The combination of these HPLC techniques provides a powerful approach to resolving the complex mixture of metabolites generated from 7-methylbenz[c]acridine.

Table 1: HPLC Methods for Separation of 7-Methylbenz(c)acridine Metabolites

| Chromatographic Mode | Stationary Phase | Application | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | C18 | Separation of major metabolites including dihydrodiols and 7-methylbenz[c]acridine-5,6-oxide. | nih.gov |

| Normal-Phase HPLC | Silica | Separation of stereoisomers of dihydrodiols and enantiomers of 7-methylbenz[c]acridine-5,6-oxide. | nih.gov |

| Reversed- and Normal-Phase HPLC | C18 and Silica | Co-chromatography for confirmation of metabolite identity. | nih.gov |

Spectroscopic Characterization of Metabolites and DNA Adducts (e.g., Fluorescence Emission Spectroscopy, NMR)

Spectroscopic techniques are indispensable for the structural elucidation of metabolites and DNA adducts of 7-Methylbenz(c)acridine-5,6-oxide. Ultraviolet (UV) absorption and fluorescence emission spectroscopy, along with nuclear magnetic resonance (NMR), provide detailed information about the chemical nature of these products.

UV spectral data is often used in conjunction with HPLC to provide initial characterization of the separated metabolites sigmaaldrich.com. The characteristic UV spectra of the acridine (B1665455) ring system and its modifications upon metabolic transformation offer valuable clues to the identity of the products.

Fluorescence emission spectroscopy is another sensitive technique for detecting and characterizing polycyclic aromatic compounds and their derivatives. While specific fluorescence data for this compound is not extensively detailed in the provided search results, the general principles of fluorescence spectroscopy are applicable. The excitation and emission maxima are dependent on the specific chromophore and can be used to distinguish between different metabolites.

Mass Spectrometry for Identification and Quantification of Reaction Products

Mass spectrometry (MS) is a powerful analytical tool for the identification and quantification of metabolites and DNA adducts of this compound due to its high sensitivity and specificity. It is often coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

In the analysis of 7-methylbenz[c]acridine metabolism, chemical ionization-mass spectrometry has been used to characterize metabolites after their separation by HPLC and derivatization sigmaaldrich.com. GC-MS has also been a key technique in demonstrating the presence of specific metabolites like trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine in microsomal incubations nih.gov. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which serves as a molecular fingerprint for identification.

LC-MS, particularly with electrospray ionization (ESI), is well-suited for the analysis of polar and thermally labile metabolites and DNA adducts. This technique has been used to characterize adducts formed between platinum-acridine agents and DNA, identifying monofunctional adducts with guanine (B1146940) rsc.org. For this compound, LC-MS would be employed to identify the products of its reaction with nucleosides or DNA, providing precise mass measurements to confirm their elemental composition.

Inductively coupled plasma mass spectrometry (ICP-MS) has been utilized to quantify the accumulation and DNA adduct formation of metal-containing acridine compounds in cells, demonstrating significantly higher intracellular levels and DNA binding compared to other agents rsc.org. While not directly applicable to the non-metal containing this compound, this highlights the quantitative power of mass spectrometry-based techniques in mechanistic studies.

Table 2: Mass Spectrometry Techniques in the Analysis of 7-Methylbenz(c)acridine and its Derivatives

| Technique | Application | Findings | Reference |

|---|---|---|---|

| Chemical Ionization-MS | Characterization of separated metabolites. | Aided in the structural assignment of various metabolic products. | sigmaaldrich.com |

| GC-MS | Identification of specific metabolites. | Confirmed the presence of trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine. | nih.gov |

| LC-ESMS | Structural characterization of DNA adducts. | Identified monofunctional adducts of a platinum-acridine agent with guanine. | rsc.org |

| ICP-MS | Quantification of cellular accumulation and DNA binding. | Revealed high intracellular levels and DNA binding of a platinum-acridine agent. | rsc.org |

Isotopic Labeling Studies for Tracing Metabolic Pathways

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound and to elucidate the mechanisms of its biotransformation. In the study of 7-methylbenz[c]acridine metabolism, the use of substrates labeled with stable or radioactive isotopes has provided significant insights.

One study utilized a mixed 14C- and 2H-labeled 7-methylbenz[c]acridine to examine its metabolism in rat liver microsomes nih.gov. The use of a dual-labeled substrate allows for the simultaneous tracking of the carbon skeleton and specific hydrogen atoms, which can be invaluable in identifying sites of oxidation and understanding rearrangement mechanisms. The radioactive 14C label facilitates the detection and quantification of metabolites, even at very low concentrations, by liquid scintillation counting of HPLC fractions. The stable 2H label can be detected by mass spectrometry, and its retention or loss can provide information about the metabolic reactions occurring. For example, the loss of a deuterium (B1214612) atom from a specific position would indicate that this position has been a site of enzymatic attack. This approach was instrumental in the identification of 7-hydroxymethylbenz[c]acridine and two dihydrodiols as metabolites nih.gov.

In Vitro Systems for Studying Enzyme Kinetics and Substrate Specificity

In vitro systems, such as microsomal preparations and expressed enzyme systems, are essential for studying the enzyme kinetics and substrate specificity of the enzymes involved in the metabolism of 7-Methylbenz(c)acridine, including the formation and further reactions of its 5,6-oxide.

The metabolism of 7-methylbenz[c]acridine has been investigated using lung and liver microsomal preparations from rats nih.gov. These studies have allowed for the comparison of metabolic profiles in different tissues and the identification of major and minor metabolites nih.gov. By using microsomes from animals pre-treated with inducers of specific cytochrome P450 enzymes, such as 3-methylcholanthrene, researchers can probe the involvement of particular P450 isozymes in the metabolic activation of the parent compound nih.govnih.gov.

A key application of in vitro systems is the detailed study of the kinetics of specific enzymatic reactions. For example, the stereoselective and regioselective hydration of the enantiomers of 7-methylbenz[c]acridine-5,6-oxide has been studied using human microsomal epoxide hydrolase expressed in COS-7 cells, as well as rat and human liver microsomes nih.gov. These studies determined the apparent Michaelis-Menten kinetic constants (Km and Vmax), revealing that microsomal epoxide hydrolase exhibits enantioselectivity, with the (5S,6R)-oxide being the preferred substrate nih.gov. Such kinetic data is crucial for understanding the rate at which the epoxide is detoxified and the factors that influence its biological half-life.

Table 3: In Vitro Systems for Studying 7-Methylbenz(c)acridine Metabolism

| In Vitro System | Application | Key Findings | Reference |

|---|---|---|---|

| Rat Liver and Lung Microsomes | Comparison of metabolic profiles and identification of metabolites. | Identified major metabolites such as dihydrodiols and the 5,6-oxide. | nih.gov |

| Microsomes from Induced Rats | Investigation of the role of specific P450 isozymes. | Provided insights into the enzymes responsible for metabolic activation. | nih.govnih.gov |

| Expressed Human Microsomal Epoxide Hydrolase | Study of enzyme kinetics and stereoselectivity of epoxide hydration. | Determined Michaelis-Menten constants and showed enantioselectivity for the (5S,6R)-oxide. | nih.gov |

Future Research Directions in 7 Methylbenz C Acridine 5,6 Oxide Research

Elucidation of Undiscovered Minor Metabolic Pathways

In studies using rat liver and lung microsomal preparations, several minor metabolites of 7-methylbenz(c)acridine (B1210542) have been identified, including trans-10,11-dihydro-10,11-dihydroxy-7-methylbenz(c)acridine, trans-1,2-dihydro-1,2-dihydroxy-7-methylbenz(c)acridine, and 7-hydroxymethylbenz(c)acridine-5,6-oxide. nih.gov The 5,6-oxide itself is also considered a metabolite. nih.gov The formation of these metabolites suggests the involvement of various cytochrome P450 isozymes and epoxide hydrolases. Further investigation into the specific enzymes responsible for the formation of these minor metabolites and their subsequent biotransformations is warranted. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and quantifying these trace-level compounds in various biological matrices.

Advanced Spectroscopic Characterization of DNA Adduct Stereoisomers

The covalent binding of reactive metabolites to DNA is a critical initiating event in chemical carcinogenesis. For 7-methylbenz(c)acridine, it is understood that diol epoxides are the ultimate carcinogenic metabolites that react with DNA to form adducts. nih.gov However, a detailed understanding of the precise structures of these adducts at the atomic level is still needed.

Future research should employ advanced spectroscopic techniques to fully characterize the stereoisomers of DNA adducts formed from 7-methylbenz(c)acridine-5,6-oxide and its downstream metabolites. Techniques such as high-field two-dimensional NMR (2D-NMR) and fluorescence line narrowing spectroscopy can provide detailed information about the conformation of the adducts within the DNA helix, the specific DNA bases involved in binding, and the influence of DNA sequence on adduct formation. This level of structural detail is crucial for understanding how these adducts are recognized and repaired by cellular machinery and how they lead to mutations during DNA replication.

Development of Novel Synthetic Approaches for Stereospecific Metabolites

The availability of pure, stereochemically defined metabolites is essential for a wide range of in vitro and in vivo studies, including metabolism, toxicology, and DNA binding assays. The chemical synthesis of these complex molecules, however, presents a significant challenge.

Future synthetic efforts should focus on the development of novel, stereospecific routes to the various metabolites of 7-methylbenz(c)acridine, including the individual enantiomers of the 5,6-oxide and its corresponding dihydrodiols. The synthesis of oxidized benzacridines has been reported, providing a foundation for these future endeavors. nih.gov Such synthetic advancements would not only provide the necessary standards for metabolic and toxicological studies but also enable the preparation of isotopically labeled analogs for use in tracer studies to follow the metabolic fate and distribution of these compounds in biological systems.

Integration of In Silico Models with In Vitro Experimental Data for Predictive Mechanistic Insights

Computational modeling has become an invaluable tool in modern toxicology and drug discovery. The integration of in silico models with traditional in vitro experimental data offers a powerful approach to predict the metabolic fate and biological activity of chemical compounds, reducing the need for extensive animal testing.

For this compound, future research should focus on developing and validating computational models that can predict its metabolic activation and detoxification pathways. ontosight.ai Quantum mechanical calculations can be used to predict the reactivity of the epoxide ring and the likelihood of its opening to form reactive carbocations. Molecular docking simulations can be employed to model the interactions of the parent compound and its metabolites with the active sites of metabolizing enzymes, such as cytochrome P450s and epoxide hydrolases. The predictions from these in silico models should then be rigorously tested and refined against in vitro experimental data from microsomal and cellular assays. This integrated approach will provide a more robust and predictive understanding of the mechanisms of action of this carcinogen.

Exploration of Epoxide Interactions with Other Cellular Macromolecules Beyond DNA (e.g., RNA, specific proteins)

While the interaction of carcinogens with DNA is a primary focus of cancer research, it is increasingly recognized that their interactions with other cellular macromolecules, such as RNA and proteins, can also have significant biological consequences. The epoxide group of this compound is a reactive electrophile that can potentially bind to nucleophilic sites on these other biomolecules. ontosight.ai

Future investigations should aim to identify and characterize the adducts formed between this compound and cellular RNA and proteins. The formation of RNA adducts could affect RNA processing, translation, and the regulation of gene expression. Protein adducts could lead to enzyme inactivation, disruption of cellular signaling pathways, or the generation of neoantigens that could trigger an immune response. The identification of specific protein targets of this compound could provide novel biomarkers of exposure and effect and may reveal new mechanisms of toxicity.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying metabolites of 7-methylbenz(c)acridine-5,6-oxide in microsomal studies?

- Answer : Utilize a combination of spectroscopic and chromatographic techniques. For example, H and C NMR can confirm structural assignments of dihydrodiols and oxides, while HPLC or LC-MS is critical for separating and quantifying metabolites like trans-8,9-dihydroxy-7-methylbenz[c]acridine and 7-hydroxymethyl derivatives. Liver microsomes from 3-methylcholanthrene-induced rats are commonly used to enhance metabolic activity .

Q. How can researchers validate the stereoselectivity of epoxide hydrolases in metabolizing this compound enantiomers?

- Answer : Express recombinant human or rodent epoxide hydrolases (e.g., in COS-7 cells) and perform kinetic assays using enantiomerically pure substrates. Measure apparent and values to determine preferential hydrolysis of specific stereoisomers (e.g., 5S,6R-oxide is a favored substrate). Compare results with liver microsomal preparations to confirm enzymatic specificity .

Q. What are the primary photodegradation products of this compound under UV irradiation, and how are they characterized?

- Answer : Irradiation at 365 nm in oxygenated methanol yields trans-6-hydroxy-5-methoxy-7-methyl-5,6-dihydrobenz[c]acridine and trans-5-hydroxy-6-methoxy-7-methyl-5,6-dihydrobenz[c]acridine. These photoproducts are identified via H/C NMR and mass spectrometry, with methanol acting as both solvent and methyl donor .

Advanced Research Questions

Q. How do metabolic profiles of this compound differ between rat liver and lung microsomes, and what implications does this have for toxicity studies?

- Answer : Liver microsomes predominantly produce 7-hydroxymethylbenz[c]acridine and 5,6-oxide derivatives, while lung microsomes may generate unique minor metabolites (e.g., trans-1,2-dihydrodiols). These tissue-specific differences highlight the need for organ-specific metabolic models when assessing carcinogenicity or detoxification pathways. Discrepancies in metabolite ratios should be analyzed using isotope-labeled substrates and tissue-matched microsomal preparations .

Q. What experimental strategies resolve contradictions in reported regioselectivity of epoxide hydration across species (e.g., human vs. rodent)?

- Answer : Design comparative assays using recombinant enzymes and native microsomes. For example, human epoxide hydrolase shows ~96% C5-attack preference for 5R,6S-oxide, whereas rodent enzymes exhibit less regioselectivity (~60% C5-attack for 5S,6R-oxide). Cross-species comparisons require kinetic modeling and molecular docking studies to elucidate structural determinants of regioselectivity .

Q. How do RNA adducts formed by this compound in vitro compare to those in cellular models, and what analytical methods validate their identity?

- Answer : Adducts formed in mouse embryo cells (via [G-H]-labeled oxide) are chromatographically identical to those generated in aqueous ethanol reactions with RNA. Use Sephadex LH-20 column chromatography with methanol-water gradients to isolate adducts, followed by UV-Vis and radiometric detection. Discrepancies in adduct ratios may arise from cellular detoxification mechanisms or competing metabolic pathways .

Q. What role do QSAR models play in addressing data gaps for environmental persistence and toxicity of structurally related oxides?

- Answer : QSAR tools (e.g., ECOSAR, PBT Profiler) predict properties like biodegradation half-life or aquatic toxicity when experimental data are limited. For example, 6H-dibenz[c,e][1,2]oxaphosphorin-6-oxide was assigned a Benchmark score of 2 for persistence using QSAR, complementing REACH registration data. Validate predictions with in vitro assays (e.g., microsomal stability tests) to resolve uncertainties .

Methodological Considerations

- Data Contradictions : When conflicting metabolic or toxicity data arise (e.g., species-specific enzyme behavior), employ orthogonal analytical methods (e.g., chiral chromatography, isotopic tracing) and validate findings across multiple laboratories .

- Photodegradation Studies : Control oxygen levels and solvent polarity during UV irradiation experiments, as these factors significantly influence reaction pathways and product distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.